molecular formula C10H11NO3 B3021438 N-Formyl-dl-phenylalanine CAS No. 4289-95-6

N-Formyl-dl-phenylalanine

Cat. No.: B3021438
CAS No.: 4289-95-6
M. Wt: 193.2 g/mol
InChI Key: NSTPXGARCQOSAU-UHFFFAOYSA-N
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Description

N-Formyl-dl-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of a formyl group attached to the nitrogen atom of the amino group

Scientific Research Applications

N-Formyl-dl-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

N-Formyl-dl-phenylalanine, also known as N-Formylmethionine-leucyl-phenylalanine (fMLF), is a potent chemotactic factor for polymorphonuclear leukocytes (PMNs) and a macrophage activator . It primarily targets circulating blood leukocytes, binding to specific G protein-coupled receptors on these cells .

Mode of Action

The compound’s interaction with its targets results in the attraction and activation of these leukocytes . This interaction directs the inflammatory response to sites of bacterial invasion, playing a crucial role in the innate immunity mechanism for host defense against pathogens . The compound has been found to induce the release of β-glucuronidase and lysozyme from human neutrophils .

Biochemical Pathways

This compound is involved in the phenylalanine metabolism pathway . Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase can lead to the buildup of homogentisate, resulting in the production of black urine .

Pharmacokinetics

Research on peg-fmlf nanocarriers, which are conjugated with multiple copies of fmlf, has shown that these nanocarriers have different pharmacokinetic properties and tissue distribution depending on whether they are attached to fmlf .

Result of Action

The action of this compound results in the activation of PMNs and macrophages, leading to an inflammatory response . This response is part of the body’s innate immunity mechanism for defending against pathogens . The compound also induces the release of β-glucuronidase and lysozyme from human neutrophils .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at a temperature of -20°C . More research is needed to fully understand how different environmental factors can influence the action of this compound.

Future Directions

The future directions of N-Formyl-dl-phenylalanine research could involve further exploration of its role in host defense as a chemotactic factor for phagocytic leukocytes . This could potentially lead to the development of new drugs targeting the formyl peptide receptor 1 (FPR1) .

Biochemical Analysis

Biochemical Properties

N-Formyl-dl-phenylalanine is involved in various biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it is part of the N-formylated oligopeptide family of chemotactic factors . These oligopeptides are known to mimic the actions of the N-formyl oligopeptides that are released by tissue bacteria .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is a potent polymorphonuclear leukocyte (PMN) chemotactic factor and is also a macrophage activator . It attracts and activates circulating blood leukocytes by binding to specific G protein-coupled receptors on these cells . This directs the inflammatory response to sites of bacterial invasion .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level through the activation of G-protein-coupled receptors . This leads to a variety of cellular functions, including the reduction of seizure severity and neuronal death in the hippocampus, as well as protecting against memory deficit .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the intrahippocampal infusion of this compound reduces the severity of seizures, as well as the number of limbic seizures . Furthermore, it has been found to protect against memory dysfunction followed by status epilepticus .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving male Wistar rats, it was found that the administration of this compound reduced the severity of seizures and the number of limbic seizures . Furthermore, it protected against memory dysfunction followed by status epilepticus .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a lactate-derived signaling metabolite tightly linked to lactate metabolism and glycolytic flux, as well as to phenylalanine levels . CNDP2 is the primary biosynthetic enzyme for this compound and is required for basal and exercise- and metformin-inducible this compound synthesis .

Subcellular Localization

It is known that the this compound receptor is located in the beta-band containing gelatinase and specific granules, and in the gamma-band containing plasma membrane and secretory vesicles . The receptors found in secretory vesicles translocate fully to the plasma membrane upon stimulation with inflammatory mediators .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Formyl-dl-phenylalanine can be synthesized through several methods. One common approach involves the formylation of dl-phenylalanine using formic acid and acetic anhydride. The reaction typically occurs under mild conditions, with the formyl group being introduced to the amino group of phenylalanine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical resolution techniques. For instance, dl-phenylalanine methyl ester can be resolved using N-acetyl-D-phenylglycine as a resolving agent. This method is advantageous due to its high yield and optical purity .

Chemical Reactions Analysis

Types of Reactions: N-Formyl-dl-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to a primary amine.

    Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylalanine derivatives with carboxylic acid groups, while reduction can produce primary amine derivatives.

Comparison with Similar Compounds

Uniqueness: N-Formyl-dl-phenylalanine is unique due to its specific formylation and the presence of both D and L enantiomers. This duality allows for diverse interactions and applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-formamido-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTPXGARCQOSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13200-85-6
Record name N-Formylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013200856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13200-85-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

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NC(Cc1ccccc1)C(=O)O
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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